Tert-butyl 4-methyl-3-nitrobenzoate chemical properties
Tert-butyl 4-methyl-3-nitrobenzoate chemical properties
An In-depth Technical Guide to Tert-butyl 4-methyl-3-nitrobenzoate
Abstract
Tert-butyl 4-methyl-3-nitrobenzoate is a substituted aromatic carboxylate ester of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional architecture—a sterically hindered tert-butyl ester, a reactive nitro group, and a directing methyl group—positions it as a versatile building block for the synthesis of complex molecular scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the nitro moiety offers a gateway to further functionalization, most notably its reduction to a primary amine. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed spectroscopic characterization, key reactivity patterns, and potential applications of this compound, with a focus on its utility for professionals in drug development and chemical research.
Molecular Structure and Physicochemical Properties
Tert-butyl 4-methyl-3-nitrobenzoate (IUPAC Name: tert-butyl 4-methyl-3-nitrobenzoate) is characterized by a benzene ring substituted at the 1, 3, and 4 positions. The core structure consists of a benzoic acid backbone where the carboxyl proton is replaced by a tert-butyl group. The aromatic ring is further functionalized with a methyl group at position 4 and a nitro group at position 3.
Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol CAS Number: 1191578-79-1
The physical and chemical properties of this compound are dictated by its functional groups. The large, nonpolar tert-butyl group and the aromatic ring contribute to low aqueous solubility, while the polar nitro and ester groups allow for solubility in a range of common organic solvents.
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Rationale |
| Appearance | White to pale yellow crystalline solid | Based on analogous compounds like methyl 3-nitrobenzoate.[1][2] |
| Melting Point | 75 - 90 °C (Predicted) | Similar substituted nitrobenzoates are solids with melting points in this range. The bulky t-butyl group influences crystal lattice energy. |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point, similar to related benzoate esters.[3] |
| Solubility | Insoluble in water. Soluble in methanol, ethanol, ethyl acetate, dichloromethane, acetone. | The hydrophobic benzene ring and alkyl groups dominate, making it soluble in organic solvents.[1][2] |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. | Generally stable, but the ester linkage can be cleaved under harsh acidic or basic conditions.[4] |
Synthesis and Purification
The most direct and logical synthesis of tert-butyl 4-methyl-3-nitrobenzoate involves the esterification of its parent carboxylic acid, 4-methyl-3-nitrobenzoic acid.
Proposed Synthesis Protocol: Acid-Catalyzed Esterification
This protocol employs a classic Fischer-Speier esterification, leveraging an excess of tert-butanol to drive the reaction equilibrium towards the product.
Reaction: 4-methyl-3-nitrobenzoic acid + tert-butanol --(H₂SO₄ catalyst)--> tert-butyl 4-methyl-3-nitrobenzoate + H₂O
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (1.0 eq).
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Solvent and Reagent Addition: Add an excess of tert-butanol (5-10 eq), which serves as both a reagent and a solvent.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred mixture.
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Heating: Heat the reaction mixture to reflux (approx. 83 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
Caption: Proposed synthesis workflow for tert-butyl 4-methyl-3-nitrobenzoate.
Spectroscopic Characterization (Predicted)
The structural features of tert-butyl 4-methyl-3-nitrobenzoate give rise to a distinct spectroscopic fingerprint. The following are predicted data based on established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield, followed by the proton ortho to the ester, and finally the proton ortho to the methyl group. Complex splitting patterns (doublets, doublet of doublets) would be observed due to coupling.
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Methyl Group (Ring): A singlet corresponding to three protons is expected around ~2.6 ppm.
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tert-Butyl Group: A sharp singlet integrating to nine protons is predicted at ~1.6 ppm, characteristic of the magnetically equivalent methyl groups on the tert-butyl ester.
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-
¹³C NMR:
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Carbonyl Carbon: A signal around 164-166 ppm.
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Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. The carbon bearing the nitro group (C3) and the carbon bearing the ester (C1) will be significantly shifted.
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tert-Butyl Carbons: Two signals: one for the quaternary carbon (~82 ppm) and one for the three equivalent methyl carbons (~28 ppm).
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Methyl Carbon (Ring): A signal around 21 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key functional groups.[5]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2980 | C-H (Aliphatic) | Stretch |
| ~1735 | C=O (Ester) | Stretch (Strong) |
| ~1610, 1480 | C=C (Aromatic) | Stretch |
| ~1530 | N-O (Nitro) | Asymmetric Stretch (Strong) |
| ~1350 | N-O (Nitro) | Symmetric Stretch (Strong) |
| ~1280, 1150 | C-O (Ester) | Stretch |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 237.
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Key Fragmentation: A highly characteristic and often base peak will be observed at m/z = 181 , corresponding to the loss of a tert-butyl radical ([M-57]⁺). Alternatively, loss of isobutylene ([M-56]) can lead to a peak at m/z = 181 (protonated acid). This fragmentation pattern is a hallmark of tert-butyl esters and provides strong evidence for the structure.
Reactivity and Applications in Drug Development
The synthetic utility of tert-butyl 4-methyl-3-nitrobenzoate stems from the differential reactivity of its functional groups, allowing for selective transformations critical in multi-step synthesis.
Key Chemical Transformations
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Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative (tert-butyl 3-amino-4-methylbenzoate). This transformation is fundamental in drug discovery, as the resulting aromatic amine is a key pharmacophore and a versatile handle for amide bond formation, diazotization, or other coupling reactions.
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Typical Conditions: Catalytic hydrogenation (H₂, Pd/C), or chemical reduction (SnCl₂, Fe/HCl).
-
-
Ester Cleavage (Deprotection): The tert-butyl ester is stable to many reaction conditions but can be selectively cleaved under acidic conditions to unmask the carboxylic acid. This is a cornerstone of its use as a protecting group.
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Typical Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
-
-
Aromatic Ring Chemistry: Further electrophilic aromatic substitution is challenging due to the deactivating nature of the nitro and ester groups. However, the existing substituents direct incoming electrophiles to specific positions, which can be exploited in targeted syntheses.
Caption: Key reactivity pathways for tert-butyl 4-methyl-3-nitrobenzoate.
Role in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of pharmaceutically active ingredients (APIs).[1] Aromatic nitro compounds and their derivatives are precursors to a wide range of drugs and have shown diverse biological activities.
-
Scaffold for Bioactive Molecules: The 3-amino-4-methylbenzoic acid core, accessible from this intermediate, is a scaffold found in numerous biologically active molecules.
-
Anticancer and Antimicrobial Research: Related nitrobenzoate structures have been investigated for their potential as anticancer and antimicrobial agents. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration[6], and other nitrobenzoate esters have been studied for activity against M. tuberculosis and pathogenic fungi.[7][8] The title compound provides a protected starting point for synthesizing analogs for structure-activity relationship (SAR) studies.
Safety and Handling
While specific toxicological data for tert-butyl 4-methyl-3-nitrobenzoate is not thoroughly investigated, information can be extrapolated from related compounds like methyl 4-methyl-3-nitrobenzoate.
-
General Hazards: Assumed to be harmful if swallowed. May cause skin sensitization upon repeated contact.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Tert-butyl 4-methyl-3-nitrobenzoate is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its combination of a stable protecting group, a versatile nitro functional group, and defined regiochemistry makes it an ideal starting material for constructing complex molecular targets. The predictive data and synthetic protocols outlined in this guide provide a foundational framework for its effective utilization in the laboratory, enabling the exploration of new chemical space and the development of novel therapeutic agents.
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